molecular formula C8H13ClN4O B2858409 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide CAS No. 1005584-30-4

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B2858409
CAS No.: 1005584-30-4
M. Wt: 216.67
InChI Key: JLIBFSITCDGEAL-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide is a chemical compound with the molecular formula C8H13ClN4O and a molecular weight of 216.67 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, and a propanehydrazide moiety. It is typically found in a solid form and is used in various chemical and biological research applications.

Preparation Methods

The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide involves several steps. One common method includes the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable hydrazide precursor under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through recrystallization or other suitable purification techniques.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives[][3].

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide
  • Molecular Formula : C₈H₁₃ClN₄O
  • Molecular Weight : 187.67 g/mol
  • CAS Number : 956950-98-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. In a study assessing various hydrazone derivatives, compounds structurally similar to this compound demonstrated notable antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be as low as 64 µg/mL .

Anticancer Potential

The compound's anticancer activity has been investigated through in vitro assays. For instance, derivatives with similar structural motifs displayed cytotoxic effects against various cancer cell lines, including pancreatic and gastric cancer cells. The mechanisms underlying this activity often involve the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression .

The biological mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Induction of Apoptosis : Studies suggest that the compound can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Antioxidant Properties : Some hydrazone derivatives have shown the ability to scavenge free radicals, contributing to their overall protective effects against oxidative stress.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of similar compounds:

StudyFindings
Antimicrobial Study Compounds with hydrazone linkages showed significant antibacterial activity with MIC values < 64 µg/mL against E. coli and S. aureus.
Cytotoxicity Assay Derivatives displayed cytotoxic effects on pancreatic cancer cells, with enhanced apoptosis induction compared to control.
Mechanistic Insights In vitro studies indicated that the compound's mechanism involves both enzyme inhibition and apoptosis pathways activation.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4O/c1-4-7(9)5(2)13(12-4)6(3)8(14)11-10/h6H,10H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIBFSITCDGEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NN)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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